![molecular formula C12H14FN3O B2471491 2-(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-ol CAS No. 1707831-94-4](/img/structure/B2471491.png)
2-(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-ol
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Overview
Description
The compound “2-(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-ol” is an organic molecule that contains a 1,2,3-triazole ring, a fluorobenzyl group, and a propan-2-ol (isopropanol) group .
Molecular Structure Analysis
The molecular structure of this compound would likely show the presence of the 1,2,3-triazole ring, the fluorobenzyl group, and the propan-2-ol group . The exact structure would depend on the specific positions of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole ring, the fluorobenzyl group, and the propan-2-ol group . The alcohol group in propan-2-ol could potentially undergo reactions such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the polar alcohol group and the aromatic ring could impact properties such as solubility, boiling point, and melting point .Scientific Research Applications
Synthesis and Antifungal Evaluation
The synthesis of 1,2,3-triazole derivatives, including compounds structurally related to 2-(1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-ol, has been explored for their potential in antifungal applications. Lima-Neto et al. (2012) described the synthesis of ten 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols and evaluated their antifungal activity against Candida strains, finding that halogen substituted triazoles showed promising antifungal profiles, suggesting further modifications could yield effective antifungal drug candidates (Lima-Neto et al., 2012).
Antimicrobial Activities
Nagamani et al. (2018) synthesized novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone. Their structures were characterized, and antimicrobial activity was evaluated, highlighting the potential of triazole derivatives in antimicrobial research (Nagamani et al., 2018).
Fluorescent Marker Development
Pelizaro et al. (2019) investigated the synthesis of fluorescent markers from cardanol and glycerol, industrial wastes, for biodiesel quality monitoring. Among the synthesized compounds was 1-(4-(3-aminophenyl)-1H-1,2,3-triazole-1-yl)-3-(3-pentadecylphenoxy)propan-2-ol, demonstrating low acute toxicity to various biological models. This work showcases the application of triazole derivatives in environmental science and green chemistry (Pelizaro et al., 2019).
Future Directions
The future research directions for this compound would depend on its intended use. If it’s a potential drug, future studies might focus on its biological activity, toxicity, and pharmacokinetics. If it’s intended for use in materials science, research might focus on its physical properties and potential applications .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1h-1,2,3-triazole analogs, have been shown to inhibit the carbonic anhydrase-ii enzyme .
Mode of Action
Based on the structure-activity relationship of similar compounds, it is suggested that the presence of a polar group at the 1h-1,2,3-triazole substituted phenyl ring contributes to the overall activity of these compounds . These compounds may exhibit inhibitory potential through direct binding with the active site residues of their target enzymes .
Pharmacokinetics
Compounds with similar structures have shown rapid absorption, high bioavailability, extensive tissue distribution, and elimination primarily via hepatic metabolism .
properties
IUPAC Name |
2-[1-[(2-fluorophenyl)methyl]triazol-4-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O/c1-12(2,17)11-8-16(15-14-11)7-9-5-3-4-6-10(9)13/h3-6,8,17H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLGDMBBEORDJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=N1)CC2=CC=CC=C2F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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